
1-(2-Bromophenyl)ethane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)ethane-1,2-diamine 2hcl is a chemical compound with the molecular formula C8H11BrN2·2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)ethane-1,2-diamine 2hcl typically involves the bromination of phenylethylamine followed by the introduction of the diamine group. One common method includes the reaction of 2-bromobenzyl chloride with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of ethane-1,2-diamine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, amides, ethane-1,2-diamine derivatives, and various substituted phenyl ethane-1,2-diamines.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The bromine atom and diamine moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromophenyl)ethanamine: A related compound with a similar structure but lacking the diamine group.
1-(4-Bromophenyl)ethane-1,2-diamine: A positional isomer with the bromine atom attached to the para position of the phenyl ring.
1-(2-Chlorophenyl)ethane-1,2-diamine: A halogen-substituted analogue with chlorine instead of bromine.
Uniqueness
1-(2-Bromophenyl)ethane-1,2-diamine 2hcl is unique due to the presence of both the bromine atom and the diamine group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H13BrCl2N2 |
|---|---|
Molekulargewicht |
288.01 g/mol |
IUPAC-Name |
1-(2-bromophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11BrN2.2ClH/c9-7-4-2-1-3-6(7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H |
InChI-Schlüssel |
KIUQPBWSYUDNLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CN)N)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15235391.png)
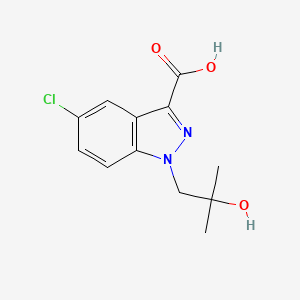
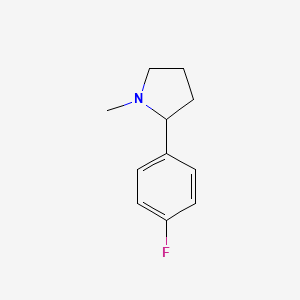
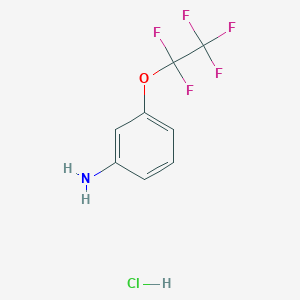
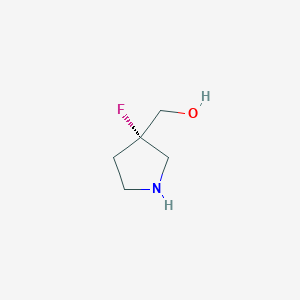

![Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15235436.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15235440.png)
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15235446.png)

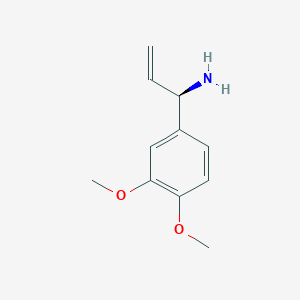
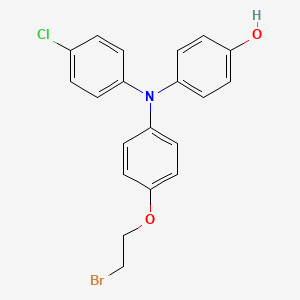

![Methyl 2-[2-(hydroxymethyl)phenyl]benzoate](/img/structure/B15235484.png)
